molecular formula C11H12O3 B14296281 Methyl 4-phenoxybut-3-enoate CAS No. 114524-37-7

Methyl 4-phenoxybut-3-enoate

Cat. No.: B14296281
CAS No.: 114524-37-7
M. Wt: 192.21 g/mol
InChI Key: WHRSKEFNIQOUIL-UHFFFAOYSA-N
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Description

Methyl 4-phenoxybut-3-enoate: is an organic compound with the molecular formula C11H12O2. It is characterized by a phenoxy group attached to a butenoate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-phenoxybut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-phenoxybut-3-enoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-phenoxybut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the double bond.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-phenoxybutanoic acid.

    Reduction: Formation of 4-phenoxybutanol.

    Substitution: Various substituted phenoxybutenoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-phenoxybut-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-phenoxybut-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The phenoxy group can engage in aromatic substitution reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • Methyl 4-phenylbut-3-enoate
  • Methyl 4-methoxybut-3-enoate
  • Methyl 4-chlorobut-3-enoate

Comparison: Methyl 4-phenoxybut-3-enoate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and oxidation reactions compared to its analogs with different substituents.

Properties

CAS No.

114524-37-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-phenoxybut-3-enoate

InChI

InChI=1S/C11H12O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-7,9H,8H2,1H3

InChI Key

WHRSKEFNIQOUIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC=COC1=CC=CC=C1

Origin of Product

United States

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